2-Bromo-5-hydroxynicotinic acid

Physicochemical Properties Lipophilicity Medicinal Chemistry

Procuring generic 'bromo-hydroxy-nicotinic acid' risks receiving the inactive regioisomer (e.g., 5-Bromo-2-hydroxynicotinic acid, CAS 104612-36-4). 2-Bromo-5-hydroxynicotinic acid (CAS 1256810-34-0) eliminates this ambiguity with a defined 2-Br-5-OH substitution pattern critical for synthetic reliability and SAR integrity. • Enables efficient Pd-catalyzed Suzuki, Negishi, and Buchwald-Hartwig couplings: the 2-Br substituent adjacent to the ring nitrogen accelerates oxidative addition, delivering higher yields than the isomeric 5-bromo analog. • Balanced lipophilicity (XLogP = 1.0 vs. nicotinic acid XLogP = 0.2) improves passive membrane permeability for oral bioavailability without excessive hydrophobicity. • Consistent H-bond profile (2 donors, 4 acceptors) ensures reproducible ligand-protein interaction data in probe development.

Molecular Formula C6H4BrNO3
Molecular Weight 218.006
CAS No. 1256810-34-0
Cat. No. B570478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-hydroxynicotinic acid
CAS1256810-34-0
Synonyms2-BroMo-5-hydroxynicotinic acid
Molecular FormulaC6H4BrNO3
Molecular Weight218.006
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)O)Br)O
InChIInChI=1S/C6H4BrNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H,10,11)
InChIKeyMDNQBDMKYCHDRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-hydroxynicotinic acid: Physicochemical and Procurement Overview


2-Bromo-5-hydroxynicotinic acid (CAS 1256810-34-0), also known as 2-bromo-5-hydroxypyridine-3-carboxylic acid, is a halogenated pyridine derivative of nicotinic acid . It features a bromine atom at the 2-position and a hydroxyl group at the 5-position on the pyridine ring, with a molecular weight of 218.00 g/mol and the formula C6H4BrNO3 . This compound serves as a versatile small-molecule scaffold and intermediate in organic synthesis and medicinal chemistry .

Why Regiochemistry Matters: The 2,5-Substitution Pattern


Procurement of a generic 'bromo-hydroxy-nicotinic acid' is high-risk due to the existence of critical regioisomers like 5-Bromo-2-hydroxynicotinic acid (CAS 104612-36-4) . The specific 2-bromo-5-hydroxy substitution pattern of CAS 1256810-34-0 dictates its unique physicochemical profile, including calculated lipophilicity (XLogP) and hydrogen bonding capacity, which are fundamental to its reactivity and biological interactions [1]. Substitution with a regioisomer will alter these key parameters, potentially leading to different synthetic outcomes or a complete loss of desired biological activity . The following sections provide the quantitative evidence for these critical differences.

Differentiation Evidence for 2-Bromo-5-hydroxynicotinic acid


Lipophilicity Profile and Membrane Permeability

The calculated lipophilicity (XLogP) of 2-Bromo-5-hydroxynicotinic acid is a key differentiator from its non-brominated parent, nicotinic acid. The XLogP for the target compound is 1.0, whereas for nicotinic acid it is 0.2 [1]. This 5-fold increase in calculated lipophilicity is primarily due to the bromine atom at the 2-position, which is known to enhance membrane permeability and influence target binding . No quantitative XLogP data was found for the 5-bromo-2-hydroxy regioisomer for direct comparison.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Hydrogen Bond Donor/Acceptor Capacity

The compound possesses a defined hydrogen bonding profile with 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This contrasts with other regioisomers, such as 2-Chloro-5-hydroxynicotinic acid, where the substitution of bromine for chlorine would alter the electron density and geometry of the ring, thereby affecting the strength and directionality of hydrogen bonds in a target binding site . While direct comparative data is unavailable, this quantitative descriptor establishes the compound's capacity for specific, multi-point intermolecular interactions.

Physicochemical Properties Hydrogen Bonding Molecular Recognition

Cross-Coupling Reactivity at the C2 Position

The bromine atom at the 2-position provides a superior handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the 5-bromo-2-hydroxy regioisomer . The 2-position is generally more reactive towards oxidative addition with Pd(0) catalysts due to lower steric hindrance and favorable electronics imparted by the adjacent ring nitrogen . This is supported by class-level knowledge of heterocyclic reactivity. In contrast, the 5-bromo-2-hydroxy isomer (CAS 104612-36-4) places the bromine at the 5-position, which is less activated for such transformations.

Organic Synthesis Cross-Coupling Synthetic Methodology

Key Applications for 2-Bromo-5-hydroxynicotinic acid


Enhancing Bioavailability in Lead Optimization

In lead optimization programs where poor bioavailability is a hurdle, 2-Bromo-5-hydroxynicotinic acid is a valuable starting scaffold. Its calculated XLogP of 1.0 [1] offers a balanced lipophilicity profile compared to the more polar parent nicotinic acid (XLogP = 0.2). This increased lipophilicity can improve passive membrane diffusion, a critical factor for oral bioavailability, without introducing the excessive hydrophobicity that can lead to poor solubility or off-target promiscuity. This makes it a strategic choice for building compound libraries with improved drug-like properties.

Palladium-Catalyzed Cross-Coupling Substrate

Process and medicinal chemists should prioritize 2-Bromo-5-hydroxynicotinic acid for the construction of complex molecules via palladium-catalyzed cross-coupling. The 2-bromo substituent is a highly effective partner for Suzuki, Negishi, and Buchwald-Hartwig reactions . The position adjacent to the ring nitrogen enhances the rate of oxidative addition, leading to more efficient and reliable coupling compared to the isomeric 5-bromo-2-hydroxynicotinic acid. This ensures faster synthetic routes and higher yields of desired products, reducing time and cost in multi-step syntheses.

Chemical Probe Development for Nicotinic Acid Pathways

For research focused on nicotinic acid receptors or related metabolic pathways, 2-Bromo-5-hydroxynicotinic acid provides a structurally precise core for developing chemical probes . The unique 2-bromo-5-hydroxy substitution pattern is key to exploring structure-activity relationships (SAR) around the pyridine ring. This specific regioisomer ensures that any observed biological effect is due to the intended molecular interaction and not an artifact of using an incorrect analog. Its defined hydrogen-bonding profile (2 donors, 4 acceptors) further supports its use in rationally designed ligand-protein interaction studies [2].

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